Racecadotril

概述

描述

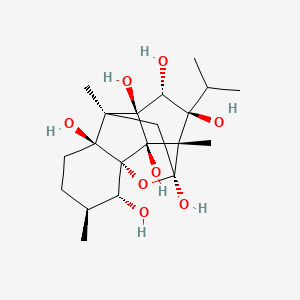

Racecadotril, also known as acetorphan, is an antidiarrheal medication that acts as a peripheral enkephalinase inhibitor. Unlike other opioid medications used to treat diarrhea, which reduce intestinal motility, this compound has an antisecretory effect. It reduces the secretion of water and electrolytes into the intestine, making it effective in treating acute diarrhea in both children and adults .

准备方法

瑞替加滨的制备涉及多种合成路线。一种方法包括使苯丙烯酸与硫代乙酸反应,用二氯甲烷蒸馏掉未反应的硫代乙酸,然后在二氯甲烷存在下使所得产物与对甲苯磺酸盐的苄基甘氨酸酯缩合。 最终产物在醇溶剂中结晶以达到高纯度 . 工业生产方法通常遵循类似的合成路线,但针对大规模生产进行了优化。

化学反应分析

瑞替加滨经历各种化学反应,包括水解降解。 在碱性介质中,药物立即降解,而在酸性介质中,它在 90 分钟内降解 . 这些反应中常用的试剂包括甲醇和水。这些反应形成的主要产物是降解产物,可以使用液相色谱法分析。

科学研究应用

瑞替加滨在科学研究中有多种应用,特别是在医学领域。 它用于治疗儿童和成人的急性腹泻,并且已证明其耐受性优于洛哌丁胺,因为它会导致更少的便秘和腹胀 . 此外,瑞替加滨已被研究用于开发适用于儿童的口腔崩解片,这可以提高患者依从性并降低窒息风险 .

作用机制

瑞替加滨是一种前药,在体内迅速转化为其活性代谢物硫代奥芬。硫代奥芬抑制脑啡肽酶,而脑啡肽酶负责降解内源性阿片类物质(脑啡肽)。通过抑制脑啡肽酶,瑞替加滨提高了脑啡肽的浓度,导致阿片受体活化并减少环状腺苷单磷酸水平。 这导致进入肠腔的水和电解质分泌减少 .

相似化合物的比较

瑞替加滨经常与其他抗腹泻药物(如洛哌丁胺)进行比较。虽然两种药物在治疗腹泻方面都有效,但瑞替加滨的作用机制独特,因为它不影响肠道蠕动。 这使其成为服用洛哌丁胺会导致便秘的患者的首选药物 . 其他类似化合物包括果胶/高岭土和益生菌,它们也被用于治疗腹泻,但其作用机制和疗效特征不同 .

参考文献

属性

IUPAC Name |

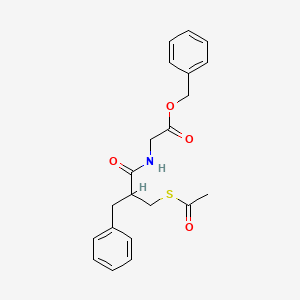

benzyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045513 | |

| Record name | Racecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81110-73-8 | |

| Record name | Racecadotril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81110-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racecadotril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racecadotril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Racecadotril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Racecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-Benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K53XP4TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Racecadotril, through its active metabolite thiorphan, acts as an inhibitor of the enzyme neutral endopeptidase (NEP, EC 3.4.24.11). [] This inhibition leads to increased levels of NEP substrates, including enkephalins. []

ANone: Enkephalins, whose degradation is prevented by this compound, function as neurotransmitters in the digestive tract and exert an antisecretory effect by reducing the secretion of water and electrolytes into the intestines. [, , , ] Importantly, this antisecretory effect occurs without affecting intestinal transit time or motility. [, , , ]

ANone: While some studies suggested that this compound might influence blood glucose levels through inhibition of insulin-degrading enzyme (IDE), further research demonstrated that this compound and its metabolite thiorphan do not significantly inhibit IDE. [, ] The blood glucose-lowering effect observed in some studies might be attributed to other mechanisms, potentially involving the vagus nerve and K(ATP) channels. []

ANone: While the provided research primarily focuses on the clinical application of this compound, the specific impact of structural modifications on its activity, potency, and selectivity is not extensively discussed. Further research and literature review focusing on medicinal chemistry aspects of this compound would be needed to address this question in detail.

ANone: Researchers have investigated the use of ethyl acrylate-methyl methacrylate copolymer (Eudragit® NE 30D) in the development of taste-masked this compound dispersible tablets. [, ] This approach aimed to address the unpleasant taste of this compound, potentially improving patient compliance, particularly in pediatric populations. [, ] Additionally, this compound liposome solid preparations have been explored to improve solubility and bioavailability. [] Furthermore, orodispersible films (ODFs) have been developed for pediatric use to improve compliance and reduce the risk of choking. []

ANone: Following oral administration, this compound is rapidly and effectively converted into its active metabolite, thiorphan. [] This conversion process ensures efficient activation of the drug within the body. []

ANone: No, thiorphan, the active metabolite of this compound, does not cross the blood-brain barrier. [] This characteristic is important as it limits the potential for central nervous system side effects. []

ANone: Yes, bioequivalence studies have been conducted to compare this compound pulvis and this compound granules. [] The results indicated that these two preparations exhibit bioequivalence in healthy volunteers. []

ANone: The efficacy of this compound in treating diarrhea has been evaluated in neonatal gnotobiotic pigs (Sus scrofa domesticus) infected with human rotavirus. [] This animal model allows for controlled studies of rotavirus infection and the assessment of this compound's effectiveness in reducing diarrhea severity and promoting weight gain. []

ANone: Numerous clinical trials have investigated the efficacy and safety of this compound in treating acute diarrhea in children. These trials consistently demonstrate that this compound, as an adjunct to oral rehydration therapy, effectively reduces the duration and severity of diarrhea in pediatric patients. [, , , , , , , , , , , ]

ANone: Yes, studies have explored the cost-utility of this compound as an adjuvant therapy to oral rehydration solution (ORS) compared to ORS alone in treating acute watery diarrhea in children. [, , ] The findings suggest that this compound is a dominant treatment strategy, being more effective and less costly from a UK payer perspective. [, , ]

ANone: Researchers have employed a variety of analytical methods, including high-performance liquid chromatography (HPLC), [, , , , , , , ] liquid chromatography-mass spectrometry (LC-MS), [, ] and high-performance thin-layer chromatography (HPTLC) [] for the characterization, quantification, and monitoring of this compound in various matrices.

ANone: Yes, studies have focused on investigating the dissolution method and characteristics of this compound capsules, highlighting the importance of dissolution rate for drug release and bioavailability. [, ] Researchers have examined the impact of different dissolution media and apparatus on the drug release profile. []

ANone: The HPLC methods employed for this compound analysis have been validated according to ICH Q2R guidelines, ensuring the accuracy, precision, specificity, linearity, and robustness of the analytical procedures. [] These validation procedures are crucial for generating reliable and reproducible data in pharmaceutical analysis. []

ANone: this compound has been compared to loperamide in several clinical trials for treating acute diarrhea in adults and children. [, , , , , ] While both drugs demonstrate rapid and effective symptom relief, this compound is associated with fewer adverse events, particularly a lower incidence of constipation, compared to loperamide. [, , , , , ]

ANone: Yes, oral rehydration therapy (ORT) remains the cornerstone of treatment for acute diarrhea. [, , , , , , , , , , , ] Other adjunctive therapies like smectite, probiotics (Lactobacillus GG, Lactobacillus reuteri, Saccharomyces boulardii), and zinc have also been studied. [] The choice of treatment should be individualized based on factors such as age, severity of diarrhea, and potential underlying conditions.

ANone: The research on this compound exemplifies cross-disciplinary collaboration, integrating knowledge from pharmacology, [, , ] clinical medicine, [, , , , , , , , , , , , , , ] pharmaceutical sciences, [, , , , , , ] and analytical chemistry. [, ] This multidisciplinary approach has been instrumental in understanding the drug's mechanism of action, clinical efficacy, formulation optimization, and analytical characterization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)

![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)

![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1680357.png)

![p-Tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine](/img/structure/B1680358.png)